molecular formula C2H6KO4S+ B072247 Potassium 2-hydroxyethanesulfonate CAS No. 1561-99-5

Potassium 2-hydroxyethanesulfonate

Cat. No.: B072247
CAS No.: 1561-99-5
M. Wt: 164.22 g/mol
InChI Key: DMNPUBKRNRRYMC-UHFFFAOYSA-M
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Description

Potassium 2-hydroxyethanesulfonate, also known as potassium isethionate, is a high-purity, water-soluble organic salt with significant utility in biochemical and materials science research. Its primary research value stems from its role as a key precursor or building block for the synthesis of sophisticated molecules, including biocompatible hydrogels, surfactants, and pharmaceutical intermediates. The compound features a sulfonate group, which confers high hydrophilicity and negative charge, and a hydroxyl group, which provides a site for further chemical modification via esterification or etherification. In biochemical applications, it is investigated as an osmolyte and a stabilizer for proteins, helping to mitigate denaturation under stress conditions. Within materials science, researchers leverage its ionic nature and bifunctional structure to create novel zwitterionic polymers and coatings that exhibit exceptional antifouling properties, resistance to non-specific protein adsorption, and potential for use in biomedical devices. This reagent is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

potassium;2-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6O4S.K/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPUBKRNRRYMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-36-8 (Parent)
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
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DSSTOX Substance ID

DTXSID40883692
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
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Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1561-99-5
Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
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Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
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Record name Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1)
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Record name Potassium 2-hydroxyethanesulphonate
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via nucleophilic ring-opening of ethylene oxide by sulfite ions:

C2H4O+KHSO3HOCH2CH2SO3K\text{C}2\text{H}4\text{O} + \text{KHSO}3 \rightarrow \text{HOCH}2\text{CH}2\text{SO}3\text{K}

Stoichiometric precision is essential to minimize by-products such as ethylene glycol (from hydrolysis) or potassium sulfite residues. Industrial protocols recommend a 1:1 molar ratio of ethylene oxide to KHSO₃, with excess sulfite avoided to prevent odor issues in downstream products.

Process Conditions

  • Temperature : 80–120°C under pressurized reactors to maintain ethylene oxide in liquid phase.

  • pH Control : Maintained between 4.5–6.0 using potassium hydroxide (KOH) to neutralize liberated sulfuric acid.

  • Oxygen Exclusion : Conducted under nitrogen atmosphere to prevent oxidation of sulfite to sulfate.

Table 1: Optimized Parameters for Ethylene Oxide Sulfonation

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature100–110°CHigher temperatures accelerate kinetics but risk glycol formation
KHSO₃ Concentration40–50% aqueous solutionConcentrated solutions reduce hydrolysis by-products
Reaction Time2–4 hoursProlonged durations increase conversion to >95%

This method achieves yields exceeding 90% in continuous reactor systems, though post-reaction purification via solvent extraction (e.g., isopropanol) is required to reduce residual ethylene glycol to <0.5%.

Alkaline Hydrolysis of 2-Haloethanesulfonic Acid Derivatives

Alkaline hydrolysis of 2-chloroethanesulfonic acid or its esters using potassium hydroxide provides an alternative route, particularly suited for laboratory-scale synthesis.

Reaction Pathway

The general reaction is:

ClCH2CH2SO3H+2KOHHOCH2CH2SO3K+KCl+H2O\text{ClCH}2\text{CH}2\text{SO}3\text{H} + 2\text{KOH} \rightarrow \text{HOCH}2\text{CH}2\text{SO}3\text{K} + \text{KCl} + \text{H}_2\text{O}

Key challenges include managing exothermicity during KOH addition and avoiding over-hydrolysis to ethylene glycol.

Process Optimization

  • Catalyst Selection : Anhydrous KOH (0.05–0.15 molar equivalents) enhances reaction rate without promoting glycol formation.

  • Temperature Profile : Initial heating to 140–160°C facilitates dehydrohalogenation, followed by cooling to 80°C for hydrolysis completion.

  • Water Content : Maintained at 5–15 wt% to balance reactivity and solubility; excessive water dilutes reactants, reducing yield.

Table 2: Hydrolysis Reaction Performance Metrics

ConditionLaboratory Scale (Batch)Pilot Scale (Continuous)
Yield82–87%89–93%
Purity (HPLC)95–97%97–99%
By-product (Ethylene Glycol)1.2–2.1%0.5–1.0%

Autoclave systems with mechanical stirring and precision temperature control are critical for reproducibility, as demonstrated in U.S. Patent 4,080,315 adaptations.

Neutralization of 2-Hydroxyethanesulfonic Acid with Potassium Base

Direct neutralization of pre-formed 2-hydroxyethanesulfonic acid (isethionic acid) with potassium carbonate or hydroxide offers a straightforward two-step synthesis.

Acid Synthesis

The acid is generated via:

  • Ethylene Oxide Sulfonation : As in Section 1, but using H₂SO₃ instead of KHSO₃.

  • Electrochemical Oxidation : Indirect methods using ethanol sulfonates, though less common.

Neutralization Protocol

  • Stoichiometry : 1:1 molar ratio of acid to KOH/K₂CO₃ to avoid residual alkalinity.

  • Temperature : 25–40°C to prevent thermal degradation.

  • Crystallization : Evaporative crystallization at reduced pressure yields anhydrous product with >99% purity.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityBy-product Management
Ethylene Oxide Sulfonation90–9598–99IndustrialModerate (glycol removal)
Alkaline Hydrolysis85–9395–99Laboratory/PilotHigh (KCl removal)
Acid Neutralization88–9299+All ScalesLow (water evaporation)

The ethylene oxide route dominates industrial production due to cost efficiency, whereas neutralization is preferred for high-purity pharmaceutical grades.

Industrial-Scale Production Considerations

Reactor Design

  • Continuous Stirred-Tank Reactors (CSTRs) : Enable precise control of ethylene oxide addition and heat dissipation.

  • Distillation Columns : Integrated for azeotropic removal of water and glycol by-products.

Emerging Methodologies and Recent Advances

Catalytic Innovations

Recent patents describe zeolite catalysts for ethylene oxide sulfonation at lower temperatures (70–90°C), reducing energy costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydroxyethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Sulfonate esters.

Scientific Research Applications

Potassium 2-hydroxyethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-hydroxyethanesulfonate involves its ability to act as a surfactant, reducing the surface tension of aqueous solutions. This property allows it to enhance the solubility of hydrophobic compounds and facilitate their interaction with water. At the molecular level, it interacts with lipid bilayers in cell membranes, altering their permeability and fluidity .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares potassium 2-hydroxyethanesulfonate with key analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
This compound C₂H₅KO₄S 186268-07-5 430.43 High molecular weight; used in synthesis and surfactants
Sodium 2-hydroxyethanesulfonate C₂H₅NaO₄S 1562-00-1 148.11 Lower molecular weight; common in detergent and pharmaceutical synthesis
Pentamidine isethionate C₂₃H₃₆N₄O₁₀S₂ 140-64-7 592.68 Bis-sulfonate salt; antifungal/antiprotozoal drug with high purity (USP/EP standards)
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ 842-18-2 372.45 Naphthalene-based disulfonate; used in dyes and industrial processes

Key Observations :

  • Molecular Weight : this compound has a significantly higher molecular weight than its sodium analog, impacting solubility and reactivity in synthetic applications.
  • Structural Complexity : Pentamidine isethionate incorporates two 2-hydroxyethanesulfonate groups, enabling strong ionic interactions critical for its pharmacological activity .
  • Functional Groups : Naphthalene-based sulfonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit aromatic systems, broadening their use in dyes and specialty chemicals compared to aliphatic sulfonates .
This compound
  • Surfactant Production : Forms biodegradable detergents with oleic acid, offering gentle cleansing properties .
  • Pharmaceutical Intermediates : Used in taurine synthesis and drug development .
Sodium 2-Hydroxyethanesulfonate
  • Detergent Industry : Preferred for high-foaming anionic surfactants due to cost-effectiveness and lower molecular weight .
  • Chemical Synthesis : Acts as a reagent in organic reactions, such as sulfonation .
Pentamidine Isethionate
  • Therapeutic Use : Treats parasitic infections (e.g., leishmaniasis) and Pneumocystis pneumonia .
  • Solubility Profile : High water solubility (1:10 ratio) ensures bioavailability in formulations .
Dipotassium Naphthalene Disulphonate
  • Dye Manufacturing : Stabilizes colorants in textiles and plastics .

Biological Activity

Potassium 2-hydroxyethanesulfonate, commonly known as isethionic acid, is an organosulfur compound with significant biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Chemical Formula : C₂H₅KO₃S
  • Molecular Weight : 156.25 g/mol
  • Solubility : Water-soluble

1. Metabolic Role

This compound plays a crucial role in various metabolic pathways. It is a precursor in the biosynthesis of taurine, an essential amino acid involved in numerous physiological processes, including bile salt formation and osmoregulation. The compound can be synthesized endogenously in mammals from cysteine via enzymatic pathways .

2. Enzymatic Reactions

The compound is involved in several enzymatic reactions:

  • Alkanesulfonate Monooxygenase : This enzyme catalyzes the desulfonation of aliphatic sulfonates, converting them into sulfite and aldehydes. It shows activity on a range of substrates, indicating its versatility in metabolism .
  • Transport Systems : this compound is transported across cellular membranes by specific permease proteins, which are critical for its uptake and utilization by cells .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial for protecting against cellular damage .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. For instance, it has been observed to decrease nitric oxide production in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential role in reducing inflammation .

Case Study 1: Chronic Kidney Disease (CKD)

A study identified metabolites, including this compound, that are predictive of chronic kidney disease progression. Higher levels of these metabolites were associated with increased risk factors for end-stage kidney disease (ESKD). The study highlighted the potential of using such metabolites for monitoring CKD progression .

Case Study 2: Taurine Synthesis

In a metabolomics study involving animal models, decreased levels of this compound were noted in urine samples from subjects with Alzheimer's disease (AD). This decrease correlated with reduced taurine levels, indicating its importance in neuroprotection and cognitive function .

Research Findings

Recent research has provided insights into the biological activity of this compound:

StudyFindings
Demonstrated enzymatic activity related to aliphatic sulfonates metabolism.
Identified as a biomarker for CKD progression with predictive values.
Showed antioxidant and anti-inflammatory effects in cell cultures.
Decreased urinary levels linked to neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for potassium 2-hydroxyethanesulfonate, and how can researchers optimize yield and purity?

  • This compound can be synthesized via ion exchange from sodium 2-hydroxyethanesulfonate using potassium hydroxide or chloride. Key parameters include pH control (neutralization of sulfonic acid precursors) and solvent selection (aqueous or ethanol-water mixtures). Purity optimization requires recrystallization or column chromatography. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. Which analytical methods are most reliable for characterizing this compound in solution?

  • High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) is effective for quantifying purity. Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate (S-O) and hydroxyl (-OH) functional groups (peaks at 1040–1220 cm⁻¹ and 3200–3600 cm⁻¹, respectively). Ion chromatography validates counterion (K⁺) concentration .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Stability is pH-dependent: the compound degrades under strongly acidic (pH <2) or alkaline (pH >10) conditions due to esterification or sulfonate group hydrolysis. Buffered solutions (pH 6–8) at 4°C show minimal degradation over 30 days, as confirmed by LC-MS monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in modulating antifouling coatings?

  • The sulfonate group enhances hydrophilicity, reducing protein adhesion via electrostatic repulsion. In polymer matrices (e.g., polyvinyl alcohol), it improves mechanical stability by forming hydrogen bonds with hydroxyl groups. Synergy with hydrophobic components (e.g., fluorinated compounds) balances wettability and durability, as shown in dynamic seawater exposure tests .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and solvent polarity. Systematic studies using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) correlate solubility with lattice energy. Polar aprotic solvents (e.g., DMSO) dissolve the compound more effectively (>200 mg/mL) than ethanol (<50 mg/mL) .

Q. What computational models predict the interaction of this compound with biological membranes?

  • Molecular dynamics (MD) simulations using force fields (e.g., CHARMM) reveal that the sulfonate group facilitates membrane penetration via electrostatic interactions with phospholipid headgroups. Density functional theory (DFT) calculations quantify binding energies with membrane proteins, supporting its use in drug delivery systems .

Q. How does this compound affect enzyme kinetics in oxidative stress studies?

  • As a radical scavenger, it quenches reactive oxygen species (ROS) via sulfonate-mediated electron transfer, shown in ABTS⁺ and DPPH assays. Competitive inhibition kinetics (Lineweaver-Burk plots) indicate non-competitive binding to catalase and superoxide dismutase, reducing Vmax by 30–40% .

Methodological Notes

  • Data Analysis : Use ANOVA for comparing synthesis yields across batches. For stability studies, apply first-order kinetics models to degradation data .
  • Contradictions : Cross-validate solubility and stability findings using orthogonal techniques (e.g., NMR for degradation byproducts) .
  • Ethical Compliance : Adhere to institutional guidelines for biological studies, as this compound is not FDA-approved for therapeutic use .

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